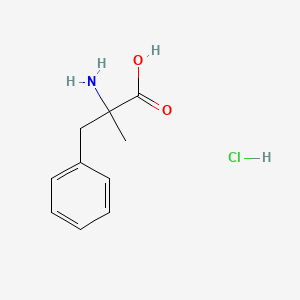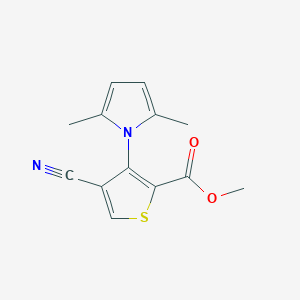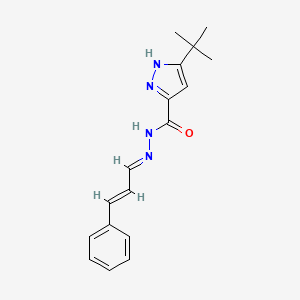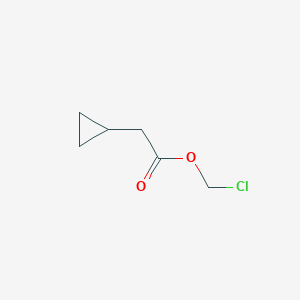
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H11BrFNSi and a molecular weight of 248.17 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine consists of a pyridine ring with bromo, fluoro, and trimethylsilyl substituents . The trimethylsilyl group is a functional group in organic chemistry that consists of three methyl groups bonded to a silicon atom .Physical And Chemical Properties Analysis
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Antioxidant Properties
A study reports on the synthesis and investigation of 6-substituted-2,4-dimethyl-3-pyridinols, which display significant antioxidant properties. The research highlights a general synthetic strategy that includes a low-temperature aryl bromide-to-alcohol conversion. This process yields compounds with potent phenolic chain-breaking antioxidant capabilities, making them among the most effective antioxidants of their kind to date (Wijtmans et al., 2004).
Novel Salts Synthesis
Another research effort outlines the creation of N-Fluoropyridinium salts, produced by treating pyridine-F2 adducts with strong acids or trimethylsilyl esters. This work represents the first stable 1:1 salts of the pyridine nucleus and halogen atoms, paving the way for further exploration of pyridine-based compounds in chemical synthesis (Umemoto & Tomita, 1986).
Pyrrole Derivatives
Research on 3-lithiopyrroles via halogen-metal interchange from 3-bromo-1-(triisopropylsilyl)pyrroles demonstrates the method's efficacy in generating 3-substituted pyrroles, which may be converted into various biologically active compounds. This technique showcases the versatility of silyl-protected pyridine derivatives in synthesizing complex organic structures (Muchowski & Naef, 1984).
Molecular Structures
The preparation and molecular structure examination of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines have been documented, revealing significant bending towards the nitrogen heteroatom. This research sheds light on the intrinsic properties of heteroarene skeletons and their potential in developing new chemical entities (Riedmiller et al., 1999).
Elementally Diverse Pyridines
A study synthesizes pyridines substituted with five different elements, excluding hydrogen, through regioselective installation of functional groups. This work introduces novel methodologies for the rapid synthesis of pyridones and dehalocyanation of iodopyridines, contributing to the diverse functionalization of pyridine nuclei (Kieseritzky & Lindström, 2010).
Mécanisme D'action
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It may also cause skin irritation (Skin Irrit. 2) and serious eye damage (Eye Dam. 1) . It may cause respiratory irritation (STOT SE 3) . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(6-bromo-2-fluoropyridin-3-yl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrFNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWABYNYSGASQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrFNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B2688307.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688312.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)propyl]carbamate](/img/structure/B2688315.png)



![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopentylmethanone](/img/structure/B2688321.png)
![N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2688322.png)
![5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B2688323.png)
![[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2688325.png)
![5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2688326.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2688327.png)